MRP-1 Activation Potency: EC50 of 7.18 µM in H69AR Multidrug-Resistant Lung Tumor Cells
CAS 878716-87-1 demonstrated concentration-dependent activation of multidrug-resistance-associated protein 1 (MRP-1/ABCC1) in a confirmatory dose-response assay using MRP-1-overexpressing human H69AR lung tumor cells. The measured EC50 was 7.18 × 10³ nM (7.18 µM) [1]. This functional activity was confirmed in a secondary screening format where H69AR cells were pretreated with the compound at 10 µM for 18–22 hours, followed by a 10-point 2-fold doxorubicin dilution series (0.195–100 µM) with 72-hour co-incubation, and cell viability was quantified via CellTiter-Glo luminescence [1]. The assay was conducted under the NIH Molecular Libraries Screening Centers Network (MLSCN) by the Southern Research Institute. No comparator compound from the same screening library with an EC50 within a 3-fold range was identified in the publicly available data, positioning this compound as a distinct chemotype within the MRP-1 activator hit set. Baseline activity in the primary HTS (AID 799/AID 807) was not disclosed for individual compounds, so fold-activation over vehicle control could not be independently verified [1]. The absence of a directly reported comparator in this specific assay context limits the evidence strength to a cross-study comparable, with the assay methodology itself providing the internal negative control (untreated/vehicle).
| Evidence Dimension | MRP-1 functional activation EC50 |
|---|---|
| Target Compound Data | EC50 = 7.18 × 10³ nM (7.18 µM) |
| Comparator Or Baseline | Assay-internal vehicle control (DMSO/buffer); no named structural comparator reported in the same assay with quantitative EC50. |
| Quantified Difference | Not calculable without a named comparator EC50 in the identical assay. The compound was confirmed as an active hit in the confirmatory dose-response stage. |
| Conditions | H69AR human small-cell lung carcinoma cells stably overexpressing MRP-1; 18–22 h compound pretreatment (10 µM); 72 h co-incubation with doxorubicin (0.195–100 µM 2-fold serial dilution); viability readout: CellTiter-Glo (Promega); performed at Southern Research Institute (Birmingham, AL) under NIH MLSCN. |
Why This Matters
For investigators studying MRP-1 biology, PXE drug discovery, or multidrug resistance reversal, the documented EC50 provides a quantitative benchmark for this chemotype that can be directly compared with results obtained from newly synthesized analogs tested under replicated conditions.
- [1] PubChem BioAssay AID 844: Identification of Molecular Probes that Activate MRP-1 - Dose Response. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/bioassay/844 (accessed 2026-05-09). View Source
